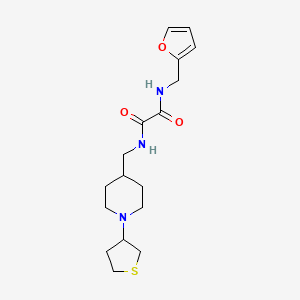

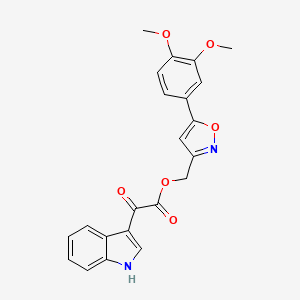

3-(isoindoline-2-carbonyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(isoindoline-2-carbonyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C14H10N2O2. It is commonly referred to as ICP or isoindoline-2-carbonylpyridone. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Cobalt-Catalyzed Cyclization for Pyrrolidinones and Isoindolinones Synthesis

A cobalt-catalyzed synthesis technique has been developed for creating pyrrolidinones from aliphatic amides and terminal alkynes, utilizing a C-H bond functionalization process. This method extends to aromatic amides to afford a variety of isoindolinones, highlighting the compound's role in facilitating the formation of complex organic structures. It underscores the reaction's broad tolerance for various functional groups, contributing significantly to the versatility of synthetic organic chemistry (Jitan Zhang et al., 2015).

Platinum(II) Complexes Formation with Tridentate Ligands

Research into platinum(II) complexes using anionic tridentate 3-bis(2-pyridylimino)isoindoline derivatives shows the formation of luminescent materials. These complexes demonstrate notable square-planar geometry and exhibit properties such as low-energy absorption and bright-orange to red luminescence, indicating potential applications in materials science and photophysical studies (H. Wen et al., 2010).

Formation of Heterotetracyclic Compounds

The thermal reactions of certain pyridine derivatives have been utilized to synthesize heterotetracyclic compounds, leveraging intramolecular interactions for novel ring closure mechanisms. This research demonstrates the compound's utility in generating complex molecular architectures, offering insights into the potential for creating new therapeutic molecules or materials with unique properties (V. Ojea et al., 1993).

Metal Complexes and Ligand Coordination Modes

Steric effects on metal-ligand interactions have been explored, revealing different coordination modes dependent on the metal ion type. This work is critical for understanding how molecular geometry and ligand steric hindrance influence the formation and stability of metal complexes, which is vital for catalysis and material science applications (Brandon L. Dietrich et al., 2005).

Propiedades

IUPAC Name |

3-(1,3-dihydroisoindole-2-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-12(6-3-7-15-13)14(18)16-8-10-4-1-2-5-11(10)9-16/h1-7H,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLLLBGHVFMRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)

![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)

![2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide](/img/structure/B2758876.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2758883.png)

![tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate](/img/structure/B2758888.png)

![5-[1-(2-Fluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2758889.png)